3,7-Dichlorchinolin

Übersicht

Beschreibung

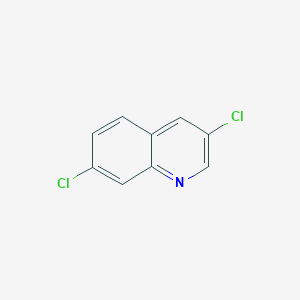

3,7-Dichloroquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H5Cl2N It is a derivative of quinoline, where two chlorine atoms are substituted at the 3rd and 7th positions of the quinoline ring

Wissenschaftliche Forschungsanwendungen

3,7-Dichloroquinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to investigate the function of quinoline derivatives in biological systems.

Medicine: It has shown potential as an antimalarial and anticancer agent. Research has demonstrated its efficacy in inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria, and various cancer cell lines.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

Target of Action

3,7-Dichloroquinoline is a two-ring heterocyclic compound used as a chemical intermediate to aminoquinoline antimalarial drugs including amodiaquine, chloroquine, and hydroxychloroquine . It is also used in the synthesis of potential novel pesticide compounds . The primary targets of 3,7-Dichloroquinoline are the Plasmodium species, which cause malaria, and certain agricultural pests .

Mode of Action

The mode of action of 3,7-Dichloroquinoline is similar to that of chloroquine, which inhibits heme detoxification within the Plasmodium food vacuole, leading to the accumulation of toxic heme and parasite death . In the context of its pesticidal activity, it has been shown to have excellent control efficiency against Echinochloa crusgalli, a type of weed, and also showed good fungicidal in vitro activity against Phytophthora capsici, Phytophthora sojae, and Phytophthora infestans .

Biochemical Pathways

The biochemical pathways affected by 3,7-Dichloroquinoline are primarily those involved in the life cycle of the Plasmodium species and the growth of certain agricultural pests . The compound interferes with the detoxification of heme within the Plasmodium food vacuole, disrupting the parasite’s survival .

Pharmacokinetics

It is known that related compounds like chloroquine are rapidly absorbed from the gut . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,7-Dichloroquinoline and their impact on bioavailability would need further investigation.

Result of Action

The result of 3,7-Dichloroquinoline’s action is the death of the Plasmodium species and certain agricultural pests. It causes significant growth inhibition of both sensitive strains of Plasmodium falciparum . In terms of its pesticidal activity, it has been shown to control the growth of Echinochloa crusgalli effectively .

Action Environment

The action of 3,7-Dichloroquinoline can be influenced by environmental factors. For instance, the effectiveness of its pesticidal activity may vary depending on the specific conditions of the agricultural environment

Biochemische Analyse

Biochemical Properties

3,7-Dichloroquinoline has been shown to interact with various biomolecules in biochemical reactions. For instance, it has demonstrated significant antimalarial activity, indicating potential interactions with enzymes and proteins involved in the life cycle of the Plasmodium falciparum parasite .

Cellular Effects

The effects of 3,7-Dichloroquinoline on cells are primarily observed in its antimalarial and anticancer activities. It has shown growth inhibition of both sensitive strains of Plasmodium falciparum . Additionally, it has demonstrated antitumor activity towards several lines of cancer cells .

Molecular Mechanism

Its antimalarial activity suggests that it may inhibit enzymes essential to the Plasmodium falciparum parasite . Its antitumor activity also suggests potential interactions with biomolecules involved in cell proliferation .

Metabolic Pathways

Given its antimalarial activity, it may interact with enzymes or cofactors in the metabolic pathways of the Plasmodium falciparum parasite .

Vorbereitungsmethoden

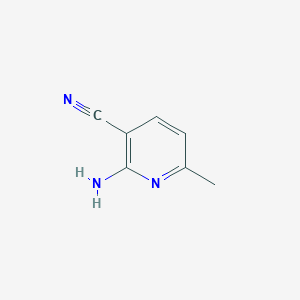

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dichloroquinoline typically involves the chlorination of quinoline. One common method is the direct chlorination of quinoline using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3rd and 7th positions.

Industrial Production Methods: Industrial production of 3,7-Dichloroquinoline often employs a multi-step process starting from readily available precursors. One such method involves the condensation of 3-chloroaniline with diethyl oxalate to form an intermediate, which is then cyclized and chlorinated to yield 3,7-Dichloroquinoline. This process is optimized for high yield and purity, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 3,7-Dichloroquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at the 3rd and 7th positions are susceptible to nucleophilic substitution reactions, where they can be replaced by nucleophiles such as amines or thiols.

Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of various derivatives with different oxidation states.

Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate are commonly used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed: The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and various quinoline derivatives with potential biological activities.

Vergleich Mit ähnlichen Verbindungen

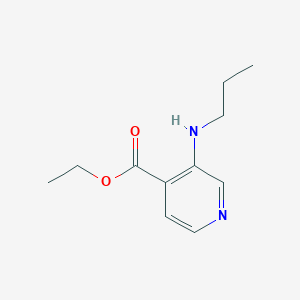

3,7-Dichloroquinoline can be compared with other similar compounds such as:

4,7-Dichloroquinoline: Another dichloroquinoline derivative with similar applications but different substitution patterns.

Chloroquine: A well-known antimalarial drug that also contains a quinoline ring but with different substituents.

Hydroxychloroquine: A derivative of chloroquine with an additional hydroxyl group, used for its antimalarial and anti-inflammatory properties.

Uniqueness: 3,7-Dichloroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo selective nucleophilic substitution and its potential as a versatile intermediate in organic synthesis make it a valuable compound in both research and industrial applications.

Eigenschaften

IUPAC Name |

3,7-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJNJMNYSNPHJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593376 | |

| Record name | 3,7-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152210-25-8 | |

| Record name | 3,7-Dichloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152210-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline, 3,7-dichloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 3,7-Dichloroquinoline-8-carboxylic acid primarily known for?

A1: 3,7-Dichloroquinoline-8-carboxylic acid, commercially known as quinclorac, is a herbicide widely used for controlling unwanted plant growth. [] It is particularly effective against leafy spurge, a noxious weed. []

Q2: How does quinclorac behave in a paddy field environment?

A2: Research using radiolabeled quinclorac in a simulated paddy field (lysimeter) revealed that it degrades slowly. Only 0.71% of the applied quinclorac was lost as carbon dioxide over 14 weeks. The study also indicated minimal leaching into lower soil layers, suggesting it primarily stays in the topsoil. []

Q3: Are there concerns about quinclorac affecting non-target species like the western prairie fringed orchid?

A4: Studies show that quinclorac applied at recommended rates in late season (after orchid senescence) did not negatively impact the orchid's survival, growth, or seed production. This suggests quinclorac could be a valuable tool for managing leafy spurge in sensitive habitats while minimizing harm to the orchid. []

Q4: How does the structure of quinclorac influence its interaction with soil?

A5: The adsorption of quinclorac and its analog, quinmerac, onto various clay minerals is strongly influenced by the clay's exchangeable cations. For example, quinclorac adsorption is significant onto iron-saturated clay but minimal onto calcium or sodium-saturated clays. This difference is attributed to the protonation of the quinoline nitrogen in acidic conditions near iron, facilitating adsorption. []

Q5: What are the structural features of 3,7-Dichloroquinoline derivatives?

A7: 3,7-Dichloroquinoline derivatives often feature various substituents (represented by "R" in research) attached to the core quinoline structure. These variations in "R" groups influence the compound's herbicidal activity. []

Q6: How does the structure of 3,7-dichloroquinoline-8-carboxylic acid influence its crystal structure?

A8: In its pure form, 3,7-dichloroquinoline-8-carboxylic acid molecules arrange themselves in the crystal lattice primarily through π-π stacking interactions between the aromatic rings and O—H⋯N hydrogen bonding. []

Q7: What happens when you react the Weinreb amide of 3,7-dichloroquinoline-8-carboxylic acid with organometallic reagents?

A9: Instead of yielding the expected ketone derivatives, reacting the Weinreb amide of 3,7-dichloroquinoline-8-carboxylic acid with Grignard or organolithium reagents predominantly produces 2-substituted derivatives. This unexpected outcome highlights the influence of the dichloroquinoline moiety on the reaction pathway. [, ]

Q8: How does the coordination chemistry of 3,7-dichloroquinoline-8-carboxylic acid differ with various metals?

A10: The carboxylate group of 3,7-dichloroquinoline-8-carboxylic acid can coordinate with different metal ions. For instance, with cobalt(II), it forms a linear chain polymer where cobalt ions are bridged by carboxylate groups. [] In contrast, with zinc(II), it forms a mononuclear complex with a distorted square-pyramidal geometry around the zinc ion. [] These variations demonstrate the versatility of the ligand in coordinating with different metal centers, leading to diverse structural motifs.

Q9: What is the crystal structure of ethyl 3,7-dichloroquinoline-8-carboxylate?

A11: The crystal structure of ethyl 3,7-dichloroquinoline-8-carboxylate is stabilized by π–π stacking interactions between the benzene and pyridine rings of adjacent molecules. Additionally, weak intermolecular C—H⋯N hydrogen bonds contribute to the overall stability of the crystal lattice. []

Q10: Can you elaborate on the synthesis of 3,7-dichloroquinoline-8-carboxylate derivatives containing a 3-methyl-1H-pyrazol-5-yl group and their herbicidal activity?

A12: Researchers synthesized a series of 3,7-dichloroquinoline-8-carboxylate derivatives containing a 3-methyl-1H-pyrazol-5-yl group, aiming to enhance the herbicidal potency of quinclorac. They observed that the activity of these compounds was influenced by the electronic nature of the substituents on the phenyl ring, with electron-withdrawing groups generally leading to higher activity against barnyard grass. []

Q11: What is the crystal structure of a specific derivative, 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (10a)?

A13: The structure of 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (10a), a promising herbicide candidate, was confirmed through X-ray diffraction analysis. [] While the specific details of the crystal structure were not elaborated upon in the provided abstracts, X-ray diffraction data is crucial for understanding the molecular conformation, packing, and potential intermolecular interactions of this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide](/img/structure/B128289.png)

![(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(3-fluorophenyl)methyl]-5,6-dihydroxy-1,3-diazepan-2-one](/img/structure/B128290.png)